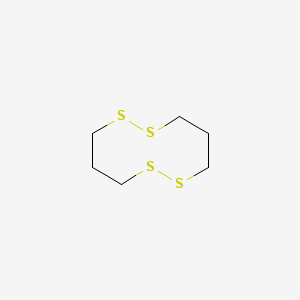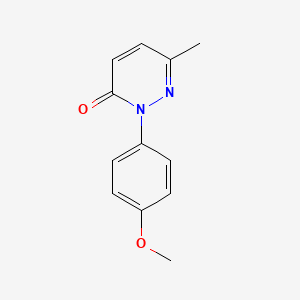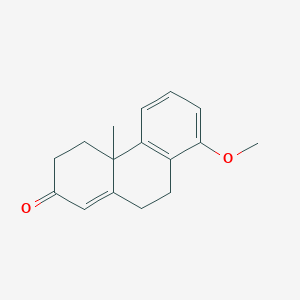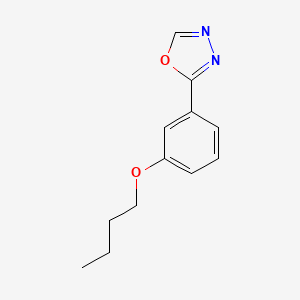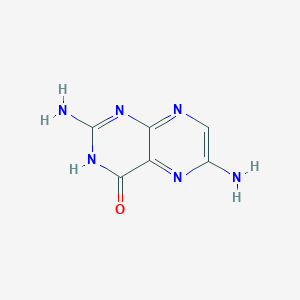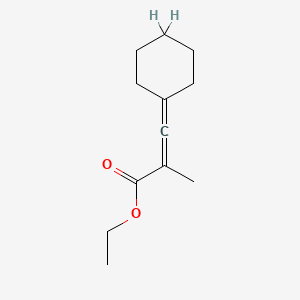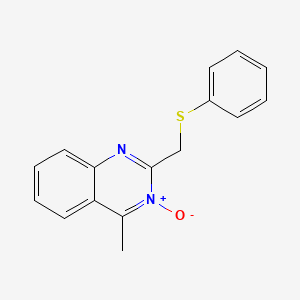
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol . Quinazoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide typically involves the oxidation of quinazoline derivatives. One common method includes the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as acetic anhydride, to achieve high yields .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale oxidation reactions using cost-effective and readily available oxidizing agents. The process may include steps such as purification and crystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like MCPBA.
Reduction: Reduction of the N-oxide group to form the corresponding quinazoline derivative.
Substitution: Reactions involving the substitution of the phenylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, MCPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic anhydride, toluene.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, such as 4-methyl-2-phenylquinazoline and its analogs .
Applications De Recherche Scientifique
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6327-36-2 |
|---|---|
Formule moléculaire |
C16H14N2OS |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-methyl-3-oxido-2-(phenylsulfanylmethyl)quinazolin-3-ium |
InChI |
InChI=1S/C16H14N2OS/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-20-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
LMBGIJSKWQJCNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


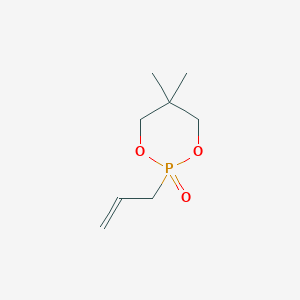
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
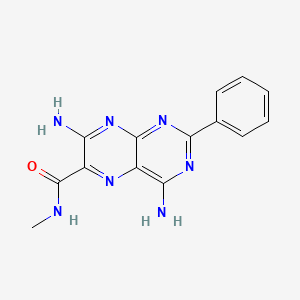
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
silane](/img/structure/B14725614.png)
